PTH-4-hydroxyproline
Overview
Description
PTH-4-hydroxyproline, also known as phenylthiohydantoin-4-hydroxyproline, is a derivative of the amino acid proline. It is characterized by the presence of a hydroxyl group at the fourth carbon position of the proline ring. This compound is significant in various biochemical and industrial applications due to its unique structural properties .
Scientific Research Applications
PTH-4-hydroxyproline has a wide range of applications in scientific research:
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .
Future Directions
A recent study focused on optimizing the trans-4-hydroxyproline synthesis pathway by rearranging the central carbon metabolism in Escherichia coli . The study presents a strategy for establishing a microbial cell factory capable of producing trans-4-hydroxyproline at high levels, making it suitable for large-scale industrial production . This study provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor .
Mechanism of Action
Target of Action
PTH-4-Hydroxyproline, also known as 4-hydroxyproline, is a derivative of the amino acid proline . The primary target of this compound is the enzyme prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of 4-hydroxyproline in collagens by the hydroxylation of proline residues . The hydroxylation of proline residues in collagen is essential for the stability of the collagen triple helix .
Mode of Action
The interaction of this compound with its target, prolyl 4-hydroxylase, results in the formation of 4-hydroxyproline . This reaction requires Fe2+, O2, ascorbate, and 2-oxoglutarate, and involves an oxidative decarboxylation of 2-oxoglutarate . The formation of 4-hydroxyproline residues in collagen is a post-translational modification that contributes to the stability and structural integrity of the collagen triple helix .
Biochemical Pathways
The formation of this compound is part of the collagen synthesis pathway . The metabolic flux of α-ketoglutarate in the tricarboxylic acid (TCA) cycle is enhanced, and the heterologous phosphoenolketolase (NOG) pathway is introduced to redirect the carbon flux from glucose to acetyl-CoA . This enhances the carbon flux of the TCA cycle, which is crucial for the production of this compound .
Pharmacokinetics
It is known that most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway . This suggests that this compound may have a relatively short half-life in the body.
Result of Action
The formation of this compound in collagen contributes to the stability and structural integrity of the collagen triple helix . This has significant implications for tissue structure and function, as collagen is a major component of connective tissues. The presence of this compound in collagen can also influence cell behavior and cancer progression .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the availability of cofactors such as Fe2+ and O2 is crucial for the hydroxylation reaction catalyzed by prolyl 4-hydroxylase . Furthermore, the rate of sugar supplementation can control the dissolved oxygen concentrations during fermentation, influencing the production of this compound .
Biochemical Analysis
Biochemical Properties
PTH-4-hydroxyproline interacts with various enzymes, proteins, and other biomolecules. It is formed from the post-translational hydroxylation of proteins, primarily collagen . The formation of this compound residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell metabolism, growth, development, and responses to nutritional and physiological changes . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes, and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound is stable in ethylenediaminetetraacetic acid (EDTA) preserved whole blood for at least 24 hours and in EDTA plasma for at least 48 hours after venepuncture .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Supplementing trans-4-hydroxy-l-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .
Metabolic Pathways
This compound is involved in several metabolic pathways. In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .
Subcellular Localization
Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PTH-4-hydroxyproline typically involves the hydroxylation of proline. One common method is the enzymatic hydroxylation using prolyl hydroxylase, which catalyzes the addition of a hydroxyl group to the proline residue . Another method involves chemical synthesis, where proline is subjected to hydroxylation under controlled conditions using specific reagents .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation techniques. Recombinant strains of microorganisms, such as Escherichia coli, are genetically engineered to enhance the production of this compound. The fermentation process is optimized by controlling factors such as dissolved oxygen concentrations and the supply of cofactors like iron and oxygen .
Chemical Reactions Analysis
Types of Reactions
PTH-4-hydroxyproline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form proline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-ketoproline, while reduction can produce proline derivatives .
Comparison with Similar Compounds
Similar Compounds
Trans-4-hydroxy-L-proline: Another hydroxylated derivative of proline, commonly found in collagen.
Cis-4-hydroxy-D-proline: An isomer of trans-4-hydroxy-L-proline with different spatial configuration.
Uniqueness
PTH-4-hydroxyproline is unique due to its specific structural configuration and the presence of the phenylthiohydantoin group, which imparts distinct chemical properties and reactivity compared to other hydroxyproline derivatives .
Properties
IUPAC Name |
6-hydroxy-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSRXSXSBLAOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N(C2=S)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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